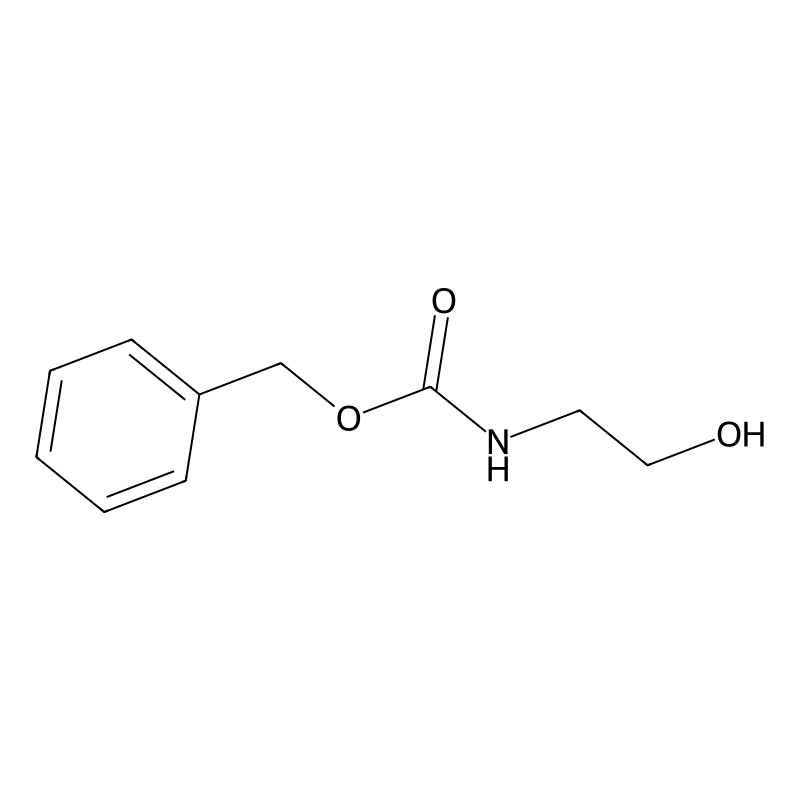

Benzyl N-(2-hydroxyethyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Specific Scientific Field: Catalysis

Comprehensive and Detailed Summary of the Application: “Benzyl N-(2-hydroxyethyl)carbamate” has been utilized in the field of catalysis. Specifically, it was used in the Au (I)-catalyzed intramolecular hydroamination of N-allenyl carbamates.

Thorough Summary of the Results or Outcomes Obtained: The application of “Benzyl N-(2-hydroxyethyl)carbamate” in this context effectively formed piperidine derivatives.

Preparation of Alkynylaryladenines as A2A Adenosine Receptor Agonists

Specific Scientific Field: Medicinal Chemistry

Comprehensive and Detailed Summary of the Application: This compound is used as an intermediate in the preparation of alkynylaryladenines, which act as A2A adenosine receptor agonists.

Thorough Summary of the Results or Outcomes Obtained: The use of this compound in the synthesis of alkynylaryladenines has shown promising results in terms of their activity as A2A adenosine receptor agonists.

Synthesis of Functionalized N-arylaminoethyl Amides as Noncovalent Inhibitors of Cathepsin S

Specific Scientific Field: Biochemistry

Comprehensive and Detailed Summary of the Application: “Benzyl N-(2-hydroxyethyl)carbamate” is used in the synthesis of functionalized N-arylaminoethyl amides.

Thorough Summary of the Results or Outcomes Obtained: The synthesized N-arylaminoethyl amides have shown effective inhibition of cathepsin S.

Benzyl N-(2-hydroxyethyl)carbamate is a chemical compound with the molecular formula CHNO and a molecular weight of 195.22 g/mol. It is characterized by the presence of a benzyl group attached to a carbamate functional group, which is further linked to a 2-hydroxyethyl moiety. This compound appears as a white powder and is also known by various synonyms such as N-(benzyloxycarbonyl)ethanolamine and 2-(carbobenzoxyamino)-1-ethanol .

- N-Alkylation: This reaction allows for the formation of various substituted carbamates, which can be used as intermediates for synthesizing hydroxamic acids and other derivatives .

- Hydrolysis: The carbamate bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbonic acid derivatives.

- Reactions with Carbon Nucleophiles: The compound can react with stabilized carbon nucleophiles, leading to the formation of functionalized hydroxamic acids .

Benzyl N-(2-hydroxyethyl)carbamate exhibits biological activity primarily through its role as an intermediate in synthesizing biologically active compounds. For instance, it has been utilized in the preparation of alkynylaryladenines, which act as A2A adenosine receptor agonists. These agonists have implications in modulating hepatic glucose production, making this compound relevant in metabolic research .

The synthesis of Benzyl N-(2-hydroxyethyl)carbamate can be achieved through several methods:

- Direct Reaction: The compound can be synthesized by reacting benzylamine with 2-hydroxyethyl chloroformate under suitable conditions.

- N-Alkylation of Carbamates: Starting from N-benzyl carbamate, alkylation with 2-hydroxyethyl derivatives can yield the desired product in good yields .

- Use of Protecting Groups: The synthesis often involves protecting the amine functionality to prevent undesired side reactions during the synthesis process.

Benzyl N-(2-hydroxyethyl)carbamate is used in various applications:

- Pharmaceuticals: It serves as a key intermediate in drug synthesis, particularly for compounds targeting adenosine receptors.

- Chemical Biology: The compound is utilized in the development of noncovalent inhibitors for enzymes like cathepsin S, highlighting its potential in therapeutic applications .

- Organic Synthesis: It acts as a versatile building block for synthesizing more complex organic molecules.

Studies involving Benzyl N-(2-hydroxyethyl)carbamate have focused on its interactions with biological targets, particularly its role as an agonist for adenosine receptors. These studies help elucidate its mechanism of action and potential side effects when used in therapeutic contexts. Additionally, its reactivity with various nucleophiles has been explored to develop new synthetic pathways for hydroxamic acids and related compounds .

Benzyl N-(2-hydroxyethyl)carbamate shares structural similarities with several other carbamate derivatives. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzyl carbamate | Simple benzyl group attached to carbamate | Basic structure, less functional complexity |

| N-benzyl-N-(2-hydroxyethyl)urea | Urea linkage instead of carbamate | Different reactivity profile due to urea |

| Ethyl N-(2-hydroxyethyl)carbamate | Ethyl group instead of benzyl | Less steric hindrance compared to benzyl |

| Benzyl N-(hydroxymethyl)carbamate | Hydroxymethyl substitution | Potentially different biological activity |

Benzyl N-(2-hydroxyethyl)carbamate stands out due to its combination of both benzyl and hydroxyethyl functionalities, allowing for diverse reactivity and applications not found in simpler analogs.

Historical Evolution of Carbamate Protecting Group Strategies

The development of carbamate protecting groups represents a watershed moment in organic synthesis, particularly in the field of peptide chemistry. The story begins in the early 1930s when Leonidas Zervas, working with Max Bergmann, introduced the benzyloxycarbonyl (Cbz or Z) protecting group, revolutionizing controlled peptide synthesis. The "Z" abbreviation honors Zervas himself, whose pioneering work fundamentally transformed synthetic approaches to complex molecules containing amine functionalities.

Benzyl chloroformate (also called Z-chloride), the key reagent for installing the Cbz group, was first prepared by Zervas as a means to protect amine groups in peptide synthesis. This innovation became the foundation of the Bergmann-Zervas carboxybenzyl method, which represented the first truly effective approach to controlled peptide chemical synthesis. For approximately two decades until the 1950s, this methodology dominated peptide synthesis worldwide.

The significance of this development cannot be overstated. Prior to effective protecting group strategies, peptide synthesis was extraordinarily challenging due to the multiple reactive sites present on amino acids. The Cbz group's ability to mask the nucleophilic and basic properties of the nitrogen lone pair effectively "deactivated" the amine reactivity, allowing selective reactions at other functional sites. Even more importantly, the prevention of racemization in Z-protected amines ensured stereochemical integrity during complex synthetic sequences.

The carbamate functionality proved exceptionally useful for several key reasons:

- It significantly reduced the nucleophilicity of the nitrogen atom

- It prevented undesired side reactions during synthetic sequences

- It could be removed under specific conditions that left other functional groups intact

- It created compounds that were typically crystalline and easy to handle

As peptide chemistry evolved, additional carbamate protecting groups were developed, including tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). This expanded toolkit introduced the critical concept of orthogonality in protection strategies, where different protecting groups could be selectively removed under distinct conditions: Cbz by hydrogenolysis, Boc by acidolysis, and Fmoc by treatment with bases. This orthogonality enabled increasingly sophisticated synthetic pathways and remains a cornerstone of modern protecting group strategies.

Contemporary Approaches to N-Functionalization in Carbamate Synthesis

Modern approaches to synthesizing benzyl N-(2-hydroxyethyl)carbamate have evolved significantly, with methodologies focusing on efficiency, selectivity, and practical scalability. The most direct and commonly employed method involves the reaction of ethanolamine with benzyl chloroformate under basic conditions.

A typical contemporary procedure involves dissolving ethanolamine in dichloromethane, followed by dropwise addition of benzyl chloroformate in the presence of triethylamine as a base. The reaction is generally conducted at controlled temperatures (10-15°C) over 3-6 hours to optimize yield and minimize side reactions. The mechanism involves nucleophilic attack of the amine nitrogen on the carbonyl carbon of benzyl chloroformate, with subsequent elimination of chloride to form the carbamate. The triethylamine serves to neutralize the generated HCl, preventing protonation of unreacted ethanolamine which would reduce its nucleophilicity.

After reaction completion, the mixture is typically washed with water and dilute acid to remove excess reagents and ammonium salts, yielding the crude product. Final purification involves recrystallization from petroleum ether to obtain pure benzyl N-(2-hydroxyethyl)carbamate with melting point 58-60°C. This synthetic route reliably produces high-quality material with well-characterized physical properties as outlined in Table 1.

Table 1. Physical and Chemical Properties of Benzyl N-(2-hydroxyethyl)carbamate

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Melting Point | 58-60°C |

| Boiling Point | 215°C/15 mmHg |

| Density | 1.1926 (estimated) |

| Refractive Index | 1.5150 (estimated) |

| Physical Form | White crystalline powder |

| Solubility | Soluble in water or 1% acetic acid |

| pKa | 11.80±0.46 (predicted) |

| Storage Conditions | Sealed in dry container at room temperature |

Alternative approaches to N-functionalization in carbamate synthesis have emerged in recent years. One significant advancement involves activated carbonate species such as N-(benzyloxycarbonyloxy)succinimide, which offers advantages in terms of selectivity and milder reaction conditions compared to benzyl chloroformate. While these methods require additional synthetic steps to prepare the activated intermediate, they typically result in cleaner reactions and higher yields, particularly with sensitive substrates.

Recent research has also explored novel catalytic methods for carbamate synthesis. A particularly innovative approach involves superbase-catalyzed nitrogen-selective carboxylation of N-heteroaryls. This methodology challenges previous mechanistic understanding, revealing that superbases generally form uncharged hydrogen-bonded complexes with nitrogen heterocycles rather than ionic salts as previously proposed. When these complexes are exposed to CO₂, carbamate salts form which can subsequently be alkylated to produce O-alkyl carbamates in excellent yields (averaging 86%).

Solvent-Free and Green Chemistry Paradigms in Carbamate Preparation

Environmental considerations have increasingly influenced synthetic methodology development, leading to more sustainable approaches for preparing carbamates, including benzyl N-(2-hydroxyethyl)carbamate. Traditional synthetic routes often employ hazardous reagents like phosgene derivatives and environmentally problematic solvents. Contemporary research has focused on developing alternatives that align with green chemistry principles.

Solvent-free preparations represent a significant advancement in this area. Modarresi-Alam and colleagues developed a simple and efficient methodology for preparing primary carbamates at room temperature without solvents. This approach involves reacting compounds containing hydroxyl groups with sodium cyanate and trichloroacetic acid under solvent-free conditions. The advantages are substantial:

- Excellent yields and high product purity

- No chromatographic purification required

- Elimination of toxic solvents

- Simple reaction setup and workup

- No epimerization of stereogenic centers

- Reduced environmental impact

The researchers note: "This simple solvent-free method affords various primary carbamates at room temperature, with excellent yields and high purity, without involvement of toxic solvents, expensive starting materials, the formation of toxic byproducts". This approach represents a significant step toward more sustainable carbamate synthesis.

Another green chemistry paradigm employs carbon dioxide as a carbonyl source for carbamate synthesis—a particularly attractive approach from a sustainability perspective as it utilizes an abundant greenhouse gas as a chemical feedstock. Basic catalysts have demonstrated capability to convert both linear and branched aliphatic amines to corresponding carbamates with good yields under mild reaction conditions (2.5 MPa CO₂), even without dehydrating agents. This methodology effectively eliminates the need for phosgene derivatives, substantially improving the safety and environmental profile of carbamate synthesis.

Novel catalytic systems have further enhanced green carbamate preparation. For instance, nano-scale Cu@salicylaldehyde-modified-chitosan (Cu@Sal-CS) catalysts developed through eco-friendly techniques have shown remarkable effectiveness in C–O and C–N oxidative coupling reactions for carbamate preparation. These catalysts offer significant advantages:

- Operational simplicity in preparation

- High catalytic activity

- Recoverability and reusability without activity loss

- Production of high yields in short reaction times

- Utilization of renewable chitosan biopolymer as support material

The reaction typically proceeds through the formation of a carbamate intermediate via reaction between an amine and CO₂, followed by coupling with an alcohol. The Cu@Sal-CS catalyst facilitates both steps, enabling efficient conversion under relatively mild conditions.

Carbamate Formation via Nucleophilic Attack

The synthesis of benzyl N-(2-hydroxyethyl)carbamate typically involves the reaction of 2-hydroxyethylamine with benzyl chloroformate (Cbz-Cl) in the presence of a base. This process follows a nucleophilic acylation mechanism, where the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate reagent [1] [2]. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of chloride to yield the carbamate (Figure 1).

Key mechanistic steps:

- Deprotonation of the amine enhances nucleophilicity.

- Nucleophilic attack on the carbonyl carbon forms a tetrahedral intermediate.

- Elimination of chloride generates the carbamate product.

This pathway is highly efficient, with yields exceeding 90% under optimized conditions [2].

Orthogonality in Protecting Group Strategies

Benzyl carbamates exhibit compatibility with other protecting groups, enabling multi-step syntheses. For instance, the benzyl group (Cbz) can be selectively removed via hydrogenolysis using palladium on carbon (Pd/C) [4], while tert-butoxycarbonyl (Boc) groups require acidic conditions [1]. This orthogonality is critical in peptide synthesis, where sequential deprotection is necessary (Table 1).

Table 1: Comparison of Carbamate Protecting Groups

| Protecting Group | Installation Reagent | Deprotection Method | Compatibility |

|---|---|---|---|

| Cbz | Benzyl chloroformate | Pd/C, H₂ [4] | Acid-sensitive |

| Boc | Di-tert-butyl dicarbonate | TFA [1] | Base-sensitive |

| Fmoc | Fluorenylmethyl chloroformate | Piperidine [2] | Acid/base-sensitive |

Transition Metal-Catalyzed Functionalization Mechanisms

Lewis Acid-Mediated N-Acylation

Zinc chloride (ZnCl₂) catalyzes the N-acylation of benzyl carbamates with carboxylic anhydrides under solvent-free conditions. The Lewis acid activates the carbonyl group of the anhydride, facilitating nucleophilic attack by the carbamate nitrogen [3]. This method achieves >90% yield for acetylated derivatives and tolerates diverse functional groups, including aryl and alkyl substituents [3].

Reaction scope:

- Substrates: Benzyl carbamates, phenyl carbamates.

- Anhydrides: Acetic, pivalic, benzoic.

- Catalysts: ZnCl₂, FeCl₃, MoCl₅ [3].

Palladium-Catalyzed Hydrogenolysis

The benzyl group in benzyl N-(2-hydroxyethyl)carbamate undergoes hydrogenolysis using Pd/C and H₂, cleaving the C–N bond to yield N-(2-hydroxyethyl)amine and toluene [4]. This reaction proceeds via adsorption of H₂ and the carbamate onto the palladium surface, followed by sequential bond cleavage (Figure 2).

Optimized conditions:

- Catalyst loading: 5–10% Pd/C.

- Solvent: Ethanol or methanol.

- Pressure: 1–3 atm H₂ [4].

C–H Activation in Carbamate Functionalization

Recent studies demonstrate that transition metals like palladium and rhodium enable regioselective C–H functionalization of carbamate-bearing aromatics. For example, directing groups on carbazoles facilitate maleimide installation at the C-1 position via Pd-catalyzed C–H activation [5]. While not yet applied directly to benzyl N-(2-hydroxyethyl)carbamate, this methodology suggests potential for modifying its aromatic moiety.

Radical-Mediated Reaction Pathways in Carbamate Chemistry

Initiation and Propagation Steps

Though understudied in benzyl carbamates, radical pathways may involve homolytic cleavage of the C–O or N–C bonds under UV light or radical initiators (e.g., AIBN). For instance, the benzyloxy group could abstract a hydrogen atom to form a benzyl radical, initiating chain reactions.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant